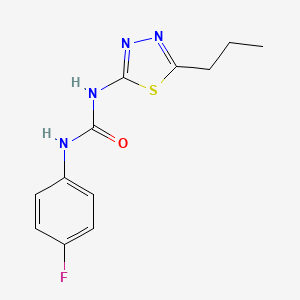

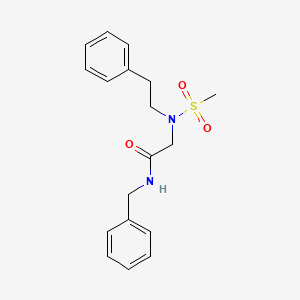

N-(4-fluorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of urea derivatives, including those similar to the target compound, often involves the reaction of specific isocyanates with amines or other nitrogen-containing heterocycles. For example, Shi et al. (2011) described the synthesis of a related compound by reacting 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, highlighting a common approach to synthesizing urea derivatives with complex heterocyclic structures (Shi, 2011).

Molecular Structure Analysis

The molecular structure of urea derivatives, including those similar to "N-(4-fluorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea", can be characterized using techniques like X-ray crystallography. The planar configuration of the urea group, often coplanar with adjacent thiadiazole and phenyl rings, is a notable feature, facilitating various intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for their biological activity and interaction with biological targets (Shi, 2011).

Chemical Reactions and Properties

The reactivity of urea derivatives, including the target compound, can vary significantly depending on their substituent groups. For instance, the presence of a fluorophenyl group may influence the electron distribution across the molecule, affecting its reactivity towards nucleophiles or electrophiles. However, specific reactions pertaining to "N-(4-fluorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea" are not detailed in the available literature but can be inferred based on general knowledge of urea chemistry and fluorinated compounds.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity of urea derivatives are influenced by their molecular structure and intermolecular interactions. While specific data for "N-(4-fluorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea" are not available, related compounds exhibit characteristics typical of solid organic compounds, with solubility dependent on the nature of substituents and the solvent used. The crystallinity and melting points are determined by the strength of hydrogen bonding and molecular packing in the crystal lattice (Shi, 2011).

properties

IUPAC Name |

1-(4-fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4OS/c1-2-3-10-16-17-12(19-10)15-11(18)14-9-6-4-8(13)5-7-9/h4-7H,2-3H2,1H3,(H2,14,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBVEBQWDADLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5774002.png)

![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)

![2-({[(2-furylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5774018.png)

![5-methyl-N-[3-(N-{[2-(2-thienyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5774019.png)

![methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)

![4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)

![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)